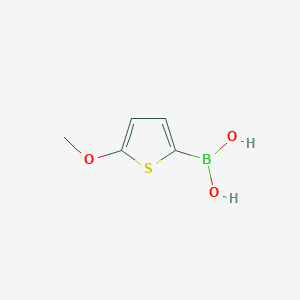
1,3,3-Trimethylpiperazine-2,5-dione
Vue d'ensemble
Description
1,3,3-Trimethylpiperazine-2,5-dione is a nitrogen-containing heterocyclic compound. It features a piperazine ring with two carbonyl groups at positions 2 and 5, and three methyl groups at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylpiperazine-2,5-dione can be synthesized through various methods. One common approach involves the use of multicomponent reactions (MCRs), such as the Ugi reaction, which is known for its efficiency and versatility in constructing complex molecules from simple starting materials . The Ugi reaction typically involves the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product.
Another method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of N-(N’-(2-benzyloxycarbonyl)amino-2-methylpropionyl)-N-methylamino acetic acid ethyl ester in the presence of palladium-carbon catalyst and hydrogen atmosphere can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the Ugi reaction, suggests potential for industrial application. The use of readily available starting materials and mild reaction conditions makes these methods suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of palladium-carbon catalyst is commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can yield the corresponding reduced piperazine derivatives .
Applications De Recherche Scientifique
1,3,3-Trimethylpiperazine-2,5-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3,3-trimethylpiperazine-2,5-dione and its derivatives involves interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit the growth of cancer cells by interfering with cellular pathways essential for cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
1,3,3-Trimethylpiperazine-2,5-dione can be compared with other similar compounds, such as:
Piperazine-2,5-dione: Lacks the three methyl groups, which can influence its reactivity and biological activity.
1,4-Dimethylpiperazine-2,5-dione: Similar structure but with different methyl group positions, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1,3,3-trimethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2)6(11)9(3)4-5(10)8-7/h4H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCDJTXCJOQEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CC(=O)N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630489 | |
| Record name | 1,3,3-Trimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741287-75-2 | |
| Record name | 1,3,3-Trimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
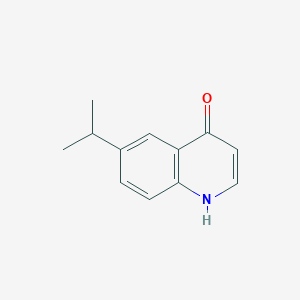
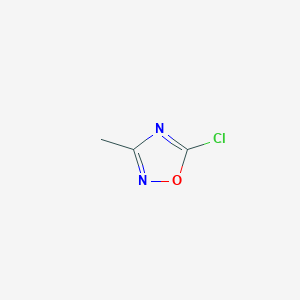

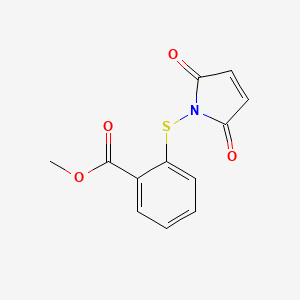
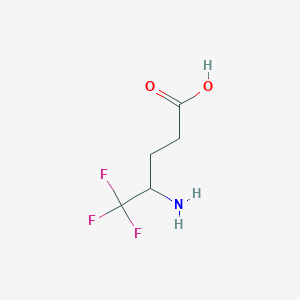
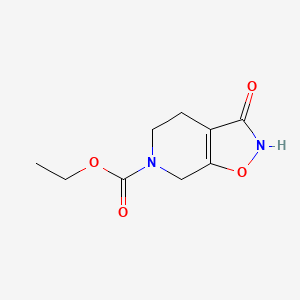
![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/new.no-structure.jpg)
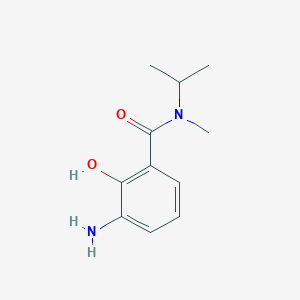
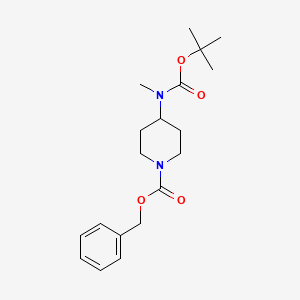
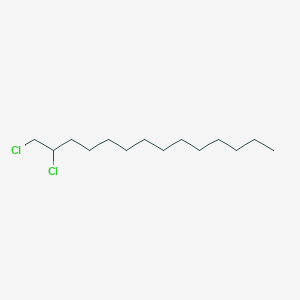
![1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid](/img/structure/B1629230.png)
![7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B1629233.png)

